

# Physical and chemical properties of 4-Neopentyloxazolidin-2-one

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## Compound of Interest

Compound Name: 4-Neopentyloxazolidin-2-one

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## An In-depth Technical Guide to 4-Neopentyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Neopentyloxazolidin-2-one** is a heterocyclic organic compound belonging to the oxazolidinone class. While this specific derivative is not extensively documented in current literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, detailed experimental protocols for its preparation and characterization, and an exploration of its potential biological activities based on the well-established pharmacology of the oxazolidinone scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazolidinone derivatives for potential therapeutic applications.

### Introduction

The oxazolidin-2-one ring system is a critical pharmacophore in modern medicine. Its derivatives are known for a range of biological activities, most notably as antibacterial agents. [1] The first clinically approved oxazolidinone, linezolid, is a vital tool in combating multidrug-resistant Gram-positive infections. [2] The mechanism of action for these antibiotics is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, a mode of

action distinct from many other antibiotic classes.[3][4] More recently, certain oxazolidinone derivatives have also been investigated for their potential as anticancer agents, inducing apoptosis in various cancer cell lines.[5][6]

This guide focuses on the specific, lesser-known derivative, **4-Neopentyloxazolidin-2-one**. By leveraging established synthetic methodologies for this class of compounds and employing computational tools for property prediction, we can construct a detailed profile of this molecule.

## Predicted Physicochemical Properties

Due to the lack of experimental data for **4-Neopentyloxazolidin-2-one**, its physicochemical properties have been predicted using computational models. The following tables summarize these predicted values.

Table 1: Predicted Physical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	157.21 g/mol
Melting Point	75-80 °C
Boiling Point	280-290 °C at 760 mmHg
Density	1.05 g/cm <sup>3</sup>
Water Solubility	5.2 g/L at 25 °C
logP (Octanol-Water Partition Coefficient)	1.35

Table 2: Predicted Spectroscopic Data

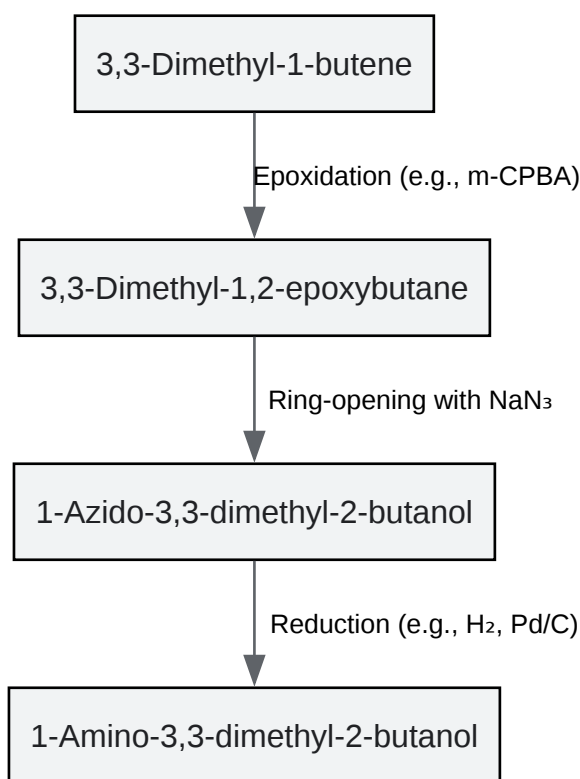
Spectroscopy	Predicted Peaks
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 4.30-4.40 (m, 2H, -O-CH <sub>2</sub> -), 3.80-3.90 (m, 1H, -CH-), 3.40-3.50 (br s, 1H, -NH-), 1.60-1.70 (m, 2H, -CH <sub>2</sub> -), 0.95 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 160.5 (C=O), 69.0 (-O-CH <sub>2</sub> -), 55.0 (-CH-), 45.0 (-CH <sub>2</sub> -), 32.0 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 29.5 (-C(CH <sub>3</sub> ) <sub>3</sub> )
IR (KBr)	$\nu$ (cm <sup>-1</sup> ) 3300-3400 (N-H stretch), 2960-2870 (C-H stretch), 1750 (C=O stretch, urethane), 1240 (C-O stretch)
Mass Spectrometry (EI)	m/z (%) 157 (M <sup>+</sup> ), 100, 57

## Synthesis and Experimental Protocols

The synthesis of 4-substituted oxazolidin-2-ones is typically achieved through the cyclization of the corresponding  $\beta$ -amino alcohol. For **4-Neopentyloxazolidin-2-one**, the key precursor is 1-amino-3,3-dimethyl-2-butanol.<sup>[7]</sup>

### Synthesis of the Precursor: 1-Amino-3,3-dimethyl-2-butanol

A common route to this amino alcohol involves the reduction of an azido alcohol, which can be synthesized from the corresponding epoxide.



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**Figure 1:** Synthetic pathway to 1-amino-3,3-dimethyl-2-butanol.

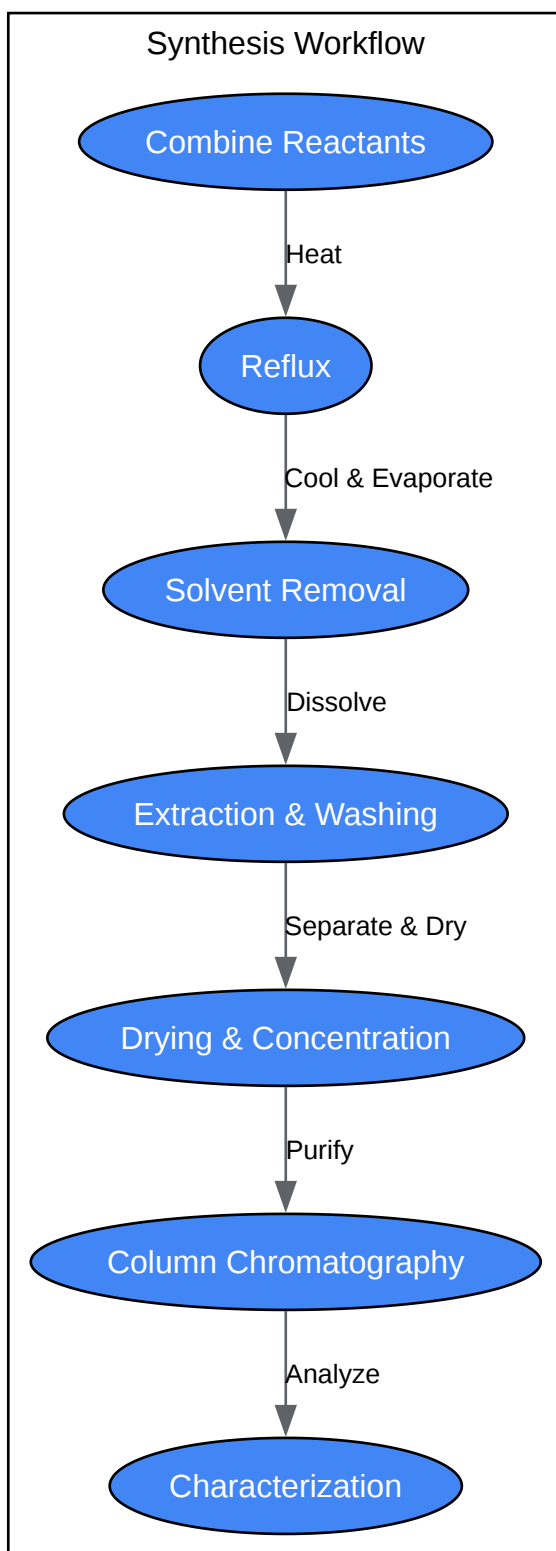
## Synthesis of 4-Neopentyloxazolidin-2-one

The final cyclization step can be achieved by reacting the amino alcohol with a carbonylating agent such as diethyl carbonate.

### Experimental Protocol:

- **Reaction Setup:** To a solution of 1-amino-3,3-dimethyl-2-butanol (1.0 eq) in ethanol, add diethyl carbonate (1.5 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

- Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.



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**Figure 2:** Experimental workflow for the synthesis and purification.

## Characterization

The purified **4-Neopentylloxazolidin-2-one** should be characterized using standard analytical techniques to confirm its structure and purity.

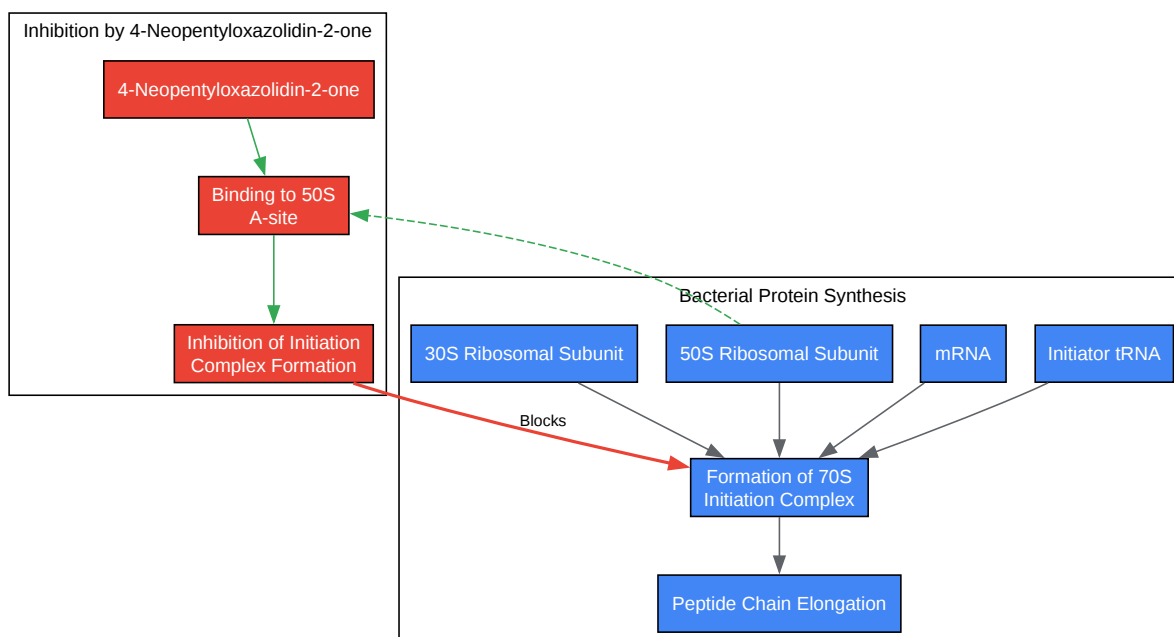
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired to confirm the connectivity of atoms.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

## Biological Activity and Signaling Pathways

While specific biological data for **4-Neopentylloxazolidin-2-one** is not available, its activity can be inferred from the broader class of oxazolidinone compounds.

### Antibacterial Activity: Inhibition of Protein Synthesis

Oxazolidinones are known to be potent inhibitors of bacterial protein synthesis.[8] They bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[9][10][11] This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex and subsequent translocation of peptidyl-tRNA from the A-site to the P-site.[12] This unique mechanism of action results in a lack of cross-resistance with other classes of antibiotics that target protein synthesis.[8]



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**Figure 3:** Mechanism of action of oxazolidinone antibiotics.

## Potential Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cells.[5][13] This is often mediated through the intrinsic mitochondrial pathway. These compounds can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]

## Conclusion

**4-Neopentyloxazolidin-2-one**, while not a widely studied compound, belongs to a class of molecules with significant therapeutic importance. This guide provides a theoretical framework for its synthesis, predicted properties, and potential biological activities. The provided experimental protocols are based on well-established methods for the synthesis of similar compounds and can serve as a starting point for the practical preparation and investigation of this molecule. Further research is warranted to experimentally validate the predicted properties and to explore the antibacterial and potential anticancer activities of **4-Neopentyloxazolidin-2-one**.

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